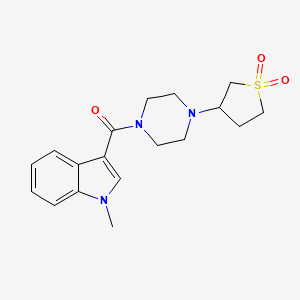![molecular formula C21H21N5O B12174512 4-(1-methyl-1H-indol-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide](/img/structure/B12174512.png)
4-(1-methyl-1H-indol-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-methyl-1H-indol-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide is a complex organic compound that features both indole and triazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-1H-indol-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and triazole intermediates, followed by their coupling under specific conditions.
Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Triazole Synthesis: The triazole ring can be formed through the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reaction: The final step involves coupling the indole and triazole intermediates using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated heterocycle.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxaldehyde, while substitution reactions can introduce various functional groups onto the indole or triazole rings.
Scientific Research Applications
4-(1-methyl-1H-indol-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(1-methyl-1H-indol-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Shares the triazole moiety but lacks the indole structure.
1-methyl-1H-indole-3-carboxaldehyde: Contains the indole moiety but lacks the triazole structure.
4-(1H-1,2,4-triazol-1-yl)phenylamine: Similar triazole structure but different functional groups.
Uniqueness
What sets 4-(1-methyl-1H-indol-3-yl)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]butanamide apart is the combination of both indole and triazole moieties in a single molecule. This unique structure allows it to interact with a broader range of biological targets, potentially leading to more diverse and potent biological activities.
Properties
Molecular Formula |
C21H21N5O |
|---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
4-(1-methylindol-3-yl)-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]butanamide |
InChI |
InChI=1S/C21H21N5O/c1-26-13-16(18-9-2-3-10-19(18)26)7-5-11-20(27)24-17-8-4-6-15(12-17)21-22-14-23-25-21/h2-4,6,8-10,12-14H,5,7,11H2,1H3,(H,24,27)(H,22,23,25) |
InChI Key |
INHZCPBCXVSDLW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NC3=CC=CC(=C3)C4=NC=NN4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]phenyl}acetamide](/img/structure/B12174435.png)
![4-({[2-(2,4-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)butanoic acid](/img/structure/B12174437.png)
![methyl N-{[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetyl}glycinate](/img/structure/B12174447.png)
![N-cyclopropyl-2-[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetamide](/img/structure/B12174458.png)
![(3Z)-3-[2-(4-bromophenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12174465.png)


![N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12174476.png)


![N-[4-(1,3-benzoxazol-2-yl)phenyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B12174493.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indole-4-carboxamide](/img/structure/B12174499.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B12174518.png)

